1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[4,5-d]pyrimidine class, characterized by a fused bicyclic core with two pyrimidine rings. The structure features:
- 1,3-Dimethyl groups at positions 1 and 3, enhancing steric stability.
- 7-(4-Nitrophenyl) substituent, introducing electron-withdrawing properties that may influence electronic interactions in biological systems.
- 5-((2-Oxo-2-Phenylethyl)Thio) side chain, providing a thioether linkage and a ketone group that could facilitate hydrogen bonding or enzymatic interactions.
Pyrimido[4,5-d]pyrimidines are known for diverse pharmacological activities, including enzyme inhibition (e.g., PRS synthetase) and antimicrobial properties, as seen in structurally related analogs .
Properties
Molecular Formula |
C22H17N5O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17N5O5S/c1-25-19-17(21(29)26(2)22(25)30)20(33-12-16(28)13-6-4-3-5-7-13)24-18(23-19)14-8-10-15(11-9-14)27(31)32/h3-11H,12H2,1-2H3 |
InChI Key |
JCSPTUBJDLDORI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and phenylethylthio groups. Common reagents used in these reactions include various nitrating agents, thiolating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives.
Scientific Research Applications
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Thioether vs. Thione : The thioether linkage in the target compound may offer greater metabolic stability compared to thione-containing analogs (e.g., ) .
- Substituent Flexibility : Bulky groups like bicycloheptylmethyl () reduce conformational flexibility, whereas phenylketone-thio chains (target compound) balance rigidity and solubility.
Table 2: Enzymatic and Antimicrobial Activities of Analogs
Key Findings :
- Antimicrobial Potential: Thiophene and oxadiazole-containing analogs () show broad-spectrum activity, implying the target compound’s thioether and nitrophenyl groups may synergize similarly.
Biological Activity
1,3-Dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimido[4,5-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure includes a pyrimidine core, a nitrophenyl group, and a thioether linkage, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N6O5S |
| Molecular Weight | 560.6 g/mol |
| IUPAC Name | 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
| InChI Key | XXJQLPQCRNOPLJ-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cell proliferation in various cancer cell lines. In vitro studies showed that certain pyrimidine derivatives inhibited the growth of A431 vulvar epidermal carcinoma cells by interfering with cell cycle progression and inducing apoptosis .
Case Study: Anticancer Activity
A study conducted on thieno[2,3-d]pyrimidine derivatives revealed that these compounds exhibited potent anticancer activity against leukemia cell lines (HL-60 and U937). The mechanism involved the modulation of apoptosis pathways and cell cycle arrest . This suggests that 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may also possess similar mechanisms due to its structural similarities.
Antimicrobial Activity
The compound's structural features indicate potential antimicrobial properties. Pyrimidine derivatives have been shown to exhibit activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like nitro can enhance the antimicrobial efficacy by increasing the compound's reactivity towards microbial targets .
Anti-inflammatory Effects
Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS). These effects are crucial for developing new anti-inflammatory agents .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of COX and iNOS |
The biological activity of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may involve interactions with specific molecular targets. It is hypothesized that this compound could act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle and are often dysregulated in cancer cells .
Research Findings
Research has shown that similar compounds can modulate signaling pathways associated with cancer progression. For example, inhibition of pMAPK pathways has been observed in studies involving related pyrimidine derivatives . This suggests that the compound may also influence these critical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
